6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Overview
Description
6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of methoxy groups at positions 6 and 8 adds to its distinct chemical properties. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . This method allows for the formation of the pyrazole ring fused to the quinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the methoxy groups or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the pyrazole ring.
Pyrazoloquinoline: Similar structure but with different substituents.
Methoxyquinoline: Quinoline derivatives with methoxy groups at different positions.
Uniqueness
6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is unique due to the presence of both methoxy groups and the fused pyrazole ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6,8-dimethoxy-1,2-dihydropyrazolo[4,3-c]quinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-17-6-3-7-10-8(12(16)15-14-10)5-13-11(7)9(4-6)18-2/h3-5H,1-2H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAOBBODEVQIAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C(=C1)OC)C(=O)NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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